Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15787823
InChI: InChI=1S/C11H18FNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H18FNO2
Molecular Weight: 215.26 g/mol

Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate

CAS No.:

Cat. No.: VC15787823

Molecular Formula: C11H18FNO2

Molecular Weight: 215.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate -

Specification

Molecular Formula C11H18FNO2
Molecular Weight 215.26 g/mol
IUPAC Name tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C11H18FNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3
Standard InChI Key DNQLTEYSIYYLRS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 2-azaspiro[3.3]heptane family, characterized by a spiro junction connecting two three-membered rings. The fluorine substituent at position 6 introduces electronegativity and steric effects, potentially altering reactivity and binding affinity in biological systems. The Boc group serves as a temporary protecting agent for the secondary amine, enabling selective functionalization during multi-step syntheses .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number2059985-97-4
Molecular FormulaC11_{11}H17_{17}FNO3_3 (inferred)Calculated
Molecular Weight~237.26 g/molCalculated
Boiling PointNot reported
Storage ConditionsAmbient (recommended)

The molecular formula is inferred from structural analogs such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (C11_{11}H17_{17}NO3_3) , with the substitution of a hydroxyl or ketone group by fluorine.

Synthetic Pathways and Optimization

Hypothesized Routes via Intermediate Analogs

The synthesis of tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate likely proceeds through intermediates such as tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1147557-97-8) . A plausible route involves fluorination of the 6-hydroxy precursor using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor):

  • Hydroxylation: Zinc-mediated reduction of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate yields the 6-hydroxy intermediate .

  • Fluorination: Treatment of the hydroxy derivative with DAST replaces the hydroxyl group with fluorine, forming the C-F bond .

Table 2: Comparative Reaction Conditions for Spirocyclic Derivatives

CompoundReagents/ConditionsYieldSource
6-Oxo derivativeZn/NH4_4Cl in MeOH, 18 h, 20°C66%
6-Hydroxy derivativeDess-Martin periodinane, DCM, 0°C73%
6-Fluoro derivative (hypothetical)DAST, inert atmosphere, -78°CN/A

Challenges in Fluorination

Fluorination reactions are highly sensitive to moisture and temperature. Side reactions, such as elimination or over-fluorination, necessitate stringent anhydrous conditions and low temperatures. The steric environment of the spirocyclic framework may further complicate reagent accessibility, potentially requiring extended reaction times or catalytic acceleration .

Applications in Pharmaceutical Chemistry

Role as a Building Block

Future Directions and Research Gaps

Unexplored Synthetic Routes

Recent advances in late-stage fluorination, such as photoredox catalysis or electrochemical methods, could offer milder alternatives to DAST. For example, the use of N-fluorobenzenesulfonimide (NFSI) with transition-metal catalysts might improve selectivity and yields .

Biological Activity Screening

No published studies evaluate this compound’s pharmacological activity. Priority areas include:

  • Kinase Inhibition Assays: Targeting enzymes like JAK3 or BTK, where spirocyclic scaffolds show promise.

  • Antimicrobial Testing: Fluorinated compounds often exhibit enhanced bioavailability against resistant pathogens.

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